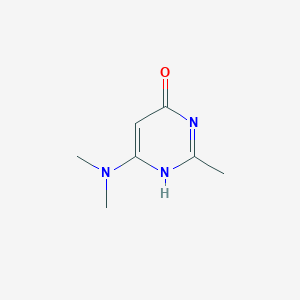

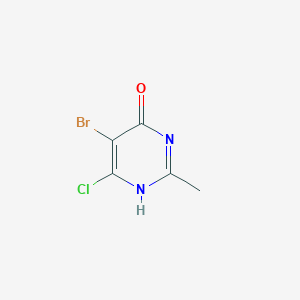

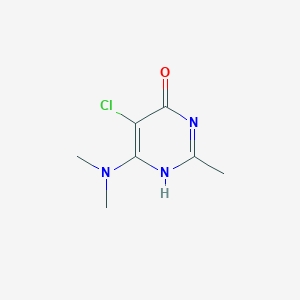

6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compound “6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one” is known as Boron Nitride Nanotubes. Boron Nitride Nanotubes are structural analogs of carbon nanotubes, where carbon atoms are alternately substituted by nitrogen and boron atoms. These nanotubes are considered one of the strongest light-weight nanomaterials with a Young’s modulus greater than 1 TPa. They possess a wide band gap of approximately 5.5 eV, exhibit high resistance to oxidation, and show greater thermal stability compared to carbon nanotubes .

Métodos De Preparación

Boron Nitride Nanotubes were first synthesized in 1995 using the arc discharge method. Since then, various methods have been developed for their synthesis, including:

Laser Ablation: This method involves the use of high-energy laser pulses to vaporize a target material in the presence of a reactive gas.

Chemical Vapor Deposition: This process involves the decomposition of gaseous precursors on a substrate to form the nanotubes.

Ball Milling-Annealing: This method involves mechanical grinding followed by thermal treatment.

Pyrolysis: This process involves the thermal decomposition of organic precursors in an inert atmosphere.

Arc-Jet Plasma: This method uses a high-temperature plasma jet to vaporize the precursor material.

Inductively Coupled Plasma (ICP): In this technique, pure hexagonal boron nitride powder is vaporized in a hydrogen-rich argon plasma, resulting in the formation of boron nitride nanotubes.

Análisis De Reacciones Químicas

Boron Nitride Nanotubes undergo various chemical reactions, including:

Oxidation: Boron Nitride Nanotubes exhibit high resistance to oxidation, making them stable at high temperatures.

Reduction: Reduction reactions can be used to modify the surface properties of Boron Nitride Nanotubes.

Substitution: Substitution reactions involve the replacement of atoms or groups within the nanotube structure. Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds.

Aplicaciones Científicas De Investigación

Boron Nitride Nanotubes have a wide range of scientific research applications, including:

Chemistry: Used as catalysts and in the synthesis of advanced materials.

Biology: Employed in drug delivery systems and as biosensors.

Medicine: Used in the development of medical implants and tissue engineering.

Mecanismo De Acción

The mechanism by which Boron Nitride Nanotubes exert their effects involves their unique structural and chemical properties. The high thermal stability and resistance to oxidation make them suitable for high-temperature applications. Their wide band gap and high mechanical strength enable their use in electronic and mechanical reinforcement applications. The molecular targets and pathways involved depend on the specific application and the interactions with other materials .

Comparación Con Compuestos Similares

Boron Nitride Nanotubes are compared with other similar compounds such as carbon nanotubes. While both types of nanotubes have high mechanical strength and thermal conductivity, Boron Nitride Nanotubes possess a wider band gap and higher resistance to oxidation. This makes them more suitable for applications requiring high thermal stability and electrical insulation. Similar compounds include:

Carbon Nanotubes: High aspect ratio nanotubular material with carbon atoms.

Silicon Carbide Nanotubes: Similar structural properties but different chemical composition.

Titanium Dioxide Nanotubes: Used in photocatalysis and energy storage.

Propiedades

IUPAC Name |

6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-8-6(10(2)3)4-7(11)9-5/h4H,1-3H3,(H,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVFYJPZRHEZHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C=C(N1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C=C(N1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dichloro-4H-imidazo[4,5-b]pyridine](/img/structure/B7853496.png)

![6-methylsulfanyl-1H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B7853525.png)

![N-hydroxy-5-[(E)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide](/img/structure/B7853563.png)

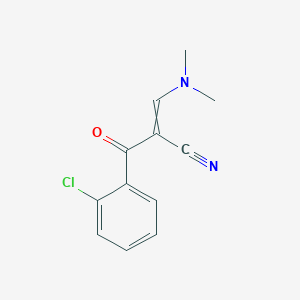

![2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile](/img/structure/B7853586.png)